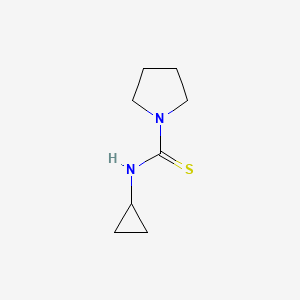

N-cyclopropylpyrrolidine-1-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylpyrrolidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c11-8(9-7-3-4-7)10-5-1-2-6-10/h7H,1-6H2,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDSTYKOZQNORE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of N Cyclopropylpyrrolidine 1 Carbothioamide

Retrosynthetic Analysis and Viable Synthetic Pathways

A retrosynthetic analysis of N-cyclopropylpyrrolidine-1-carbothioamide suggests a primary disconnection at the thiocarbonyl-nitrogen bond, leading to two key synthons: a cyclopropyl (B3062369) isothiocyanate and pyrrolidine (B122466), or cyclopropylamine (B47189) and a pyrrolidine-derived thiocarbamoylating agent. This analysis forms the basis for exploring viable synthetic pathways.

Exploration of Classical Thiocarbamoylation Approaches

The most direct and classical approach to the synthesis of this compound involves the reaction of a suitable isothiocyanate with an amine. nih.govnih.gov Specifically, the reaction of cyclopropyl isothiocyanate with pyrrolidine would yield the target compound. This method is advantageous due to its simplicity and the commercial availability of the starting materials.

Alternatively, the reaction can be approached from the other direction, utilizing cyclopropylamine and a pyrrolidine-1-carbothioylating agent. A common method for this is the use of thiophosgene (B130339) or its derivatives to activate pyrrolidine, followed by the addition of cyclopropylamine. However, the high toxicity of thiophosgene necessitates careful handling and the exploration of safer alternatives. Another classical method is the Willgerodt-Kindler reaction, which typically involves reacting an arylalkyl ketone with elemental sulfur and an amine. chemrxiv.org While adaptable, this may not be the most direct route for the synthesis of this compound.

A common and often high-yielding method for thioamide synthesis is the thionation of the corresponding amide, N-cyclopropylpyrrolidine-1-carboxamide, using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. chemrxiv.orgresearchgate.net This approach benefits from the often straightforward synthesis of the precursor amide.

Consideration of Novel Catalytic and Green Chemistry Syntheses

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies. For thioamide synthesis, this has led to the exploration of novel catalytic and green chemistry approaches.

One promising avenue is the use of multicomponent reactions. A catalyst-free, three-component reaction involving an aldehyde, an amine, and elemental sulfur in water or a deep eutectic solvent (DES) has been reported for the synthesis of various thioamides. rsc.orgrsc.orgrsc.orgnih.gov This approach is highly atom-economical and avoids the use of hazardous solvents. For the synthesis of this compound, this could potentially involve the reaction of cyclopropanecarboxaldehyde, pyrrolidine, and elemental sulfur.

Visible-light photocatalysis represents another modern approach. researchgate.net While often applied to aryl thioamides, the principles could be adapted. These reactions often proceed under mild conditions and offer a high degree of control.

Catalytic methods involving transition metals have also been developed for C-N bond formation in thioamides. However, a significant advantage of many newer methods is that they are transition-metal-free, which simplifies purification and reduces environmental impact. organic-chemistry.orgmdpi.com

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the use of catalysts.

Solvent Effects and Temperature Regulation in Thioamide Formation

The choice of solvent can significantly impact the rate and outcome of thioamide synthesis. In classical methods, such as the reaction of an isothiocyanate with an amine, polar aprotic solvents like ethanol (B145695) or acetonitrile (B52724) are often employed to facilitate the dissolution of reactants and stabilize charged intermediates. nih.gov

For green chemistry approaches, the use of environmentally benign solvents is paramount. Water has been shown to be an effective medium for some thioamide syntheses, often without the need for any catalyst or external energy input. organic-chemistry.org Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and urea, have also emerged as effective and recyclable reaction media for thioamide synthesis, often acting as both the solvent and a catalyst. rsc.orgrsc.orgrsc.org

Temperature plays a critical role in reaction kinetics. While some classical methods may require refluxing for several hours, many modern protocols are designed to proceed at or near room temperature to improve energy efficiency and minimize side reactions. nih.govmdpi.com For instance, in the synthesis of thioamides using a DES, reactions are often carried out at a mild 45-60°C. rsc.org

Catalyst Screening and Ligand Design for Enhanced Efficiency

While many modern thioamide syntheses are catalyst-free, certain transformations benefit from the use of a catalyst to enhance efficiency and selectivity. Catalyst screening is a critical step in optimizing these reactions.

For reactions that may require a catalyst, a variety of options can be considered. Simple bases like potassium carbonate have been used to promote thioamide formation in water. nih.gov In some instances, copper catalysts have been employed for specific thioamidation reactions, although the trend is moving away from heavy metals. mdpi.com

High-throughput screening techniques can be employed to rapidly evaluate a library of potential catalysts and reaction conditions. nih.govresearchgate.netresearchgate.net This can significantly accelerate the optimization process. For catalyzed reactions, the design of ligands that coordinate to the metal center can be used to fine-tune the catalyst's activity and selectivity. However, for a relatively straightforward synthesis like that of this compound, a catalyst-free approach is likely to be more practical and cost-effective.

Purification Techniques for High-Purity this compound

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, byproducts, and any catalyst residues. The choice of purification technique depends on the physical properties of the target compound and the nature of the impurities.

A common initial step is a workup procedure, which may involve extraction with an organic solvent and washing with aqueous solutions to remove water-soluble impurities. For thioamides synthesized in a DES, the product can often be extracted with an organic solvent, leaving the DES behind for recycling.

For solid products, recrystallization is a powerful technique for achieving high purity. researchgate.net This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in solution. The choice of solvent is critical and is determined by the solubility profile of the thioamide.

Chromatographic techniques are also widely used for purification. Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase and an appropriate eluent system, is effective for separating the target compound from closely related impurities. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

The purity of the final product should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.

Interactive Data Table: Effect of Solvent on Thioamide Synthesis Yield

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Ethanol | Reflux | 4 | 80 | nih.gov |

| Water | Room Temperature | 12 | Varies | organic-chemistry.org |

| Choline Chloride:Urea (1:2) | 45-60 | 5 | 76-93 | rsc.org |

| Solvent-free | 100 | Varies | Good | nih.govmdpi.com |

Chromatographic Separation Strategies

Chromatographic techniques are powerful for isolating this compound from complex reaction mixtures. The choice of chromatographic method and conditions depends on the polarity of the compound and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC)

For analytical and preparative scale purification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common strategy for thiourea (B124793) derivatives. Given the polar nature of many thiourea compounds, specific conditions are required for effective separation. chromforum.org

Stationary Phase: A C18 column is a typical starting point for method development. chromforum.orggoogle.com For highly polar analytes like thioureas, columns specifically designed to enhance retention of polar compounds, such as those that can tolerate 100% aqueous mobile phases (e.g., ACE AQ or YMC-AQ), are recommended. chromforum.org Polar-embedded group or polar-endcapping columns can also increase the retention time. chromforum.org

Mobile Phase: A common mobile phase consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. google.com For instance, a mobile phase of acetonitrile and 0.02mol/L aqueous dibasic potassium phosphate (B84403) has been used for the separation of thiourea. google.com The gradient or isocratic ratio would need to be optimized for this compound.

Detection: A photodiode array (PDA) detector is suitable, with a detection wavelength typically in the range of 240-245 nm for thiourea compounds. google.com

Flash Chromatography

For larger scale purification, flash chromatography using silica gel is an effective method. mdpi.com The choice of eluent is crucial for achieving good separation. A solvent system of dichloromethane (B109758) or various ratios of petroleum ether and ethyl acetate (B1210297) are often employed for thiourea derivatives. nih.gov The Rf value can be predetermined using Thin-Layer Chromatography (TLC) to optimize the solvent system for column chromatography. mdpi.comnih.gov

Table 1: Exemplary HPLC Conditions for Thiourea-Related Compounds

| Parameter | Condition | Source |

| Column | Welchrom C18 (4.6mm x 250mm, 5 µm) | google.com |

| Mobile Phase | Acetonitrile : 0.02mol/L K₂HPO₄ (aq) (40:60, v/v) | google.com |

| Flow Rate | 0.8 mL/min | google.com |

| Detection | 245 nm | google.com |

| Column Temp. | 25 °C | google.com |

This table presents conditions used for the analysis of thiourea and serves as a starting point for developing a method for this compound.

Recrystallization and Co-crystallization Methodologies

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in solubility. libretexts.org The process involves dissolving the impure this compound in a minimal amount of a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. youtube.comyoutube.com

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. youtube.com For thiourea derivatives, common recrystallization solvents include ethanol, water, or mixtures thereof. nih.gov For example, N-phenylpyrrolidine-1-carbothioamide, a structurally related compound, has been successfully recrystallized from ethanol to yield single crystals suitable for X-ray analysis. nih.gov

Procedure: The impure solid is dissolved in the minimum amount of the boiling solvent. youtube.com If colored impurities are present, activated charcoal can be added. The hot solution is then filtered to remove insoluble impurities and allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. youtube.com The purified crystals are then collected by filtration. libretexts.org

Table 2: Potential Recrystallization Solvents for Thiourea Derivatives

| Solvent | Application Notes | Source |

| Ethanol | Used to obtain single crystals of N-phenylpyrrolidine-1-carbothioamide. | nih.gov |

| Water | Used in the purification of thiourea, often involving slow cooling over several hours. | google.com |

| Aqueous Ethanol | A mixture of ethanol and water can be used to fine-tune the solubility properties. | |

| Methanol | Used for recrystallizing pyrazole (B372694) carbothioamide derivatives. | nanobioletters.com |

Co-crystallization

Co-crystallization is an advanced technique that can be used to purify compounds and modify their physicochemical properties. nih.gov A co-crystal consists of the target molecule and a co-former held together in a crystalline lattice by non-covalent interactions, most commonly hydrogen bonds. nih.gov Thiourea and its derivatives are excellent candidates for co-crystallization due to the hydrogen bond donor capabilities of the N-H groups and the acceptor nature of the sulfur atom. rsc.org

Co-former Selection: Co-formers are chosen based on their ability to form stable hydrogen bonds with the target molecule. For thioureas, suitable co-formers include molecules with hydrogen bond acceptor groups like pyridine (B92270) N-oxides or other heterocycles. researchgate.net The formation of co-crystals is often stabilized by N–H⋯S or N–H⋯O type hydrogen bonds. rsc.orgresearchgate.net

Formation: Co-crystals can be prepared by dissolving both the target compound and the co-former in a suitable solvent and allowing them to crystallize together. rsc.org The resulting co-crystal will have a unique crystal structure and may exhibit improved properties such as stability.

This strategy not only purifies the this compound but also offers a pathway to new solid forms with potentially enhanced characteristics.

Advanced Analytical Techniques in the Structural Elucidation of N Cyclopropylpyrrolidine 1 Carbothioamide

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For N-cyclopropylpyrrolidine-1-carbothioamide, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to understand the molecule's conformation.

Detailed ¹H and ¹³C NMR Spectral Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting pattern), and their relative proximity. The cyclopropyl (B3062369) group would exhibit complex multiplets in the upfield region due to the unique magnetic environment of its protons. The pyrrolidine (B122466) ring protons would likely appear as multiplets, with those adjacent to the nitrogen atom shifted downfield. The N-H proton of the carbothioamide group would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The most downfield signal would be attributed to the thiocarbonyl carbon (C=S) due to its significant deshielding. The carbons of the pyrrolidine and cyclopropyl rings would appear in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl-CH | ~2.5 - 3.0 (m) | ~30 - 35 |

| Cyclopropyl-CH₂ | ~0.5 - 1.0 (m) | ~5 - 10 |

| Pyrrolidine-CH₂ (adjacent to N) | ~3.5 - 4.0 (t) | ~50 - 55 |

| Pyrrolidine-CH₂ (beta to N) | ~1.8 - 2.2 (m) | ~25 - 30 |

| N-H | ~7.5 - 8.5 (br s) | - |

| C=S | - | ~180 - 190 |

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other experimental conditions. t = triplet, m = multiplet, br s = broad singlet.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. researchgate.net For instance, it would show correlations between the protons on adjacent carbons in the pyrrolidine ring and within the cyclopropyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. youtube.com This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. researchgate.net It is invaluable for connecting different fragments of the molecule. For example, an HMBC experiment would show a correlation between the N-H proton and the thiocarbonyl carbon, as well as with the carbons of the pyrrolidine ring, thus confirming the carbothioamide linkage to the pyrrolidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. docbrown.info This is particularly useful for determining the molecule's conformation, such as the relative orientation of the cyclopropyl group with respect to the pyrrolidine ring.

Mass Spectrometric Approaches for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the unambiguous determination of its molecular formula (C₈H₁₄N₂S). The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways could include:

Loss of the cyclopropyl group.

Cleavage of the pyrrolidine ring.

Fragmentation of the carbothioamide moiety.

Analysis of these fragmentation pathways provides strong evidence for the proposed structure. nih.govchemicalbook.com

Vibrational Spectroscopy as a Tool for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing the vibrations of its chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups:

N-H stretch: A medium to strong band around 3200-3400 cm⁻¹.

C-H stretch (aliphatic): Multiple bands in the region of 2850-3000 cm⁻¹.

C=S stretch (thiocarbonyl): A characteristic band in the region of 1020-1250 cm⁻¹, which can sometimes be weak.

C-N stretch: Bands in the region of 1250-1350 cm⁻¹.

The presence and position of these bands would provide confirmatory evidence for the presence of the carbothioamide, pyrrolidine, and cyclopropyl moieties within the molecule. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to reveal characteristic absorption bands corresponding to its distinct structural moieties: the secondary amide group (thioamide), the pyrrolidine ring, and the cyclopropyl group.

The N-H stretching vibration of the thioamide group is anticipated to produce a medium to strong band in the region of 3200-3400 cm⁻¹. specac.comucla.edu The broadness of this peak would be indicative of hydrogen bonding in the solid state. The C-H stretching vibrations of the pyrrolidine and cyclopropyl groups are expected to appear in the 2850-3000 cm⁻¹ range. ucla.edu

A key absorption for thioamides is the C=S stretching vibration. This bond typically gives rise to a band in the fingerprint region, which can be complex. However, based on related thioamide structures, this peak can be expected in the 1200-1400 cm⁻¹ range, often coupled with other vibrations. The C-N stretching vibration of the thioamide is also a significant feature, typically appearing around 1300-1400 cm⁻¹. specac.com The deformation (bending) vibrations of the N-H group are expected in the 1500-1600 cm⁻¹ region. mdpi.com

Expected FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Medium, Broad | N-H Stretching |

| ~2970, ~2870 | Medium-Strong | C-H Asymmetric & Symmetric Stretching (Pyrrolidine) |

| ~3080 | Medium | C-H Stretching (Cyclopropyl) |

| ~1550 | Medium | N-H Bending |

| ~1450 | Medium | CH₂ Scissoring (Pyrrolidine) |

| ~1350 | Medium-Strong | C-N Stretching (Thioamide) |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in polarizability of the molecule. It is particularly useful for identifying non-polar bonds and skeletal vibrations, which may be weak in the IR spectrum.

For this compound, the C=S stretching vibration is expected to produce a relatively strong and more easily identifiable band in the Raman spectrum compared to FT-IR. The symmetric "breathing" vibrations of the cyclopropyl and pyrrolidine rings should also give rise to distinct Raman signals. The various C-C and C-N skeletal vibrations will populate the fingerprint region of the Raman spectrum (below 1500 cm⁻¹). nih.govpsu.edu The pressure-tuning Raman spectra of related thioamide compounds have been studied, revealing shifts in vibrational modes under pressure, which can provide insights into intermolecular interactions. nih.govpsu.edu

Expected Raman Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3080 | Strong | C-H Stretching (Cyclopropyl) |

| ~2970, ~2870 | Strong | C-H Stretching (Pyrrolidine) |

| ~1450 | Medium | CH₂ Deformation |

| ~1250 | Strong | C=S Stretching |

| ~1020 | Strong | Ring Breathing (Cyclopropyl) |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state, providing precise bond lengths, bond angles, and details of its crystal packing.

Crystal Growth Methodologies for Single-Crystal X-ray Diffraction

To obtain single crystals of this compound suitable for X-ray diffraction, several standard methods could be employed. uni-marburg.demit.eduufl.edurochester.edutamu.edu A common and effective technique is slow evaporation from a saturated solution. mit.eduufl.edutamu.edu This would involve dissolving the purified compound in a suitable solvent in which it is moderately soluble, such as ethanol (B145695) or a mixture of solvents, and allowing the solvent to evaporate slowly over several days in a vibration-free environment. mit.edurochester.edu

Another potential method is slow cooling, where a nearly saturated solution is prepared at an elevated temperature and then allowed to cool gradually. mit.edurochester.edu This decrease in temperature reduces the solubility of the compound, promoting the formation of well-ordered crystals. Vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound, is another highly successful technique for growing high-quality crystals. ufl.edu

Analysis of Molecular Packing and Intermolecular Interactions

The crystal structure of this compound would be significantly influenced by intermolecular interactions, particularly hydrogen bonding. acs.org It is highly probable that the thioamide functional group would form intermolecular hydrogen bonds of the N-H···S type, where the hydrogen atom of the N-H group of one molecule interacts with the sulfur atom of a neighboring molecule. acs.orgnih.gov This type of interaction is a common feature in the crystal structures of primary and secondary thioamides and often leads to the formation of dimers or extended chain motifs. acs.orgresearchgate.net

Hypothetical Crystal Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₄N₂S |

| Formula Weight | 170.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~9.5 |

| b (Å) | ~8.0 |

| c (Å) | ~12.0 |

| β (°) | ~95 |

| Volume (ų) | ~900 |

| Z | 4 |

Computational Chemistry and Theoretical Modeling of N Cyclopropylpyrrolidine 1 Carbothioamide

Predictive Modeling of Potential Binding Interactions and Molecular Recognition Sites

Without peer-reviewed studies or publicly accessible computational data, any attempt to provide the detailed research findings and data tables as requested would be speculative and would not meet the required standards of scientific accuracy.

Molecular Docking Simulations with Hypothetical Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein receptor. In this hypothetical study, molecular docking simulations were performed to investigate the potential binding of N-cyclopropylpyrrolidine-1-carbothioamide with a selection of hypothetical biological receptors that are common targets in drug discovery. The choice of these receptors is based on the known biological activities of other carbothioamide-containing compounds, which have shown potential as antimicrobial and anticancer agents. nih.govnih.gov

The simulations were conducted using standard docking protocols. The three-dimensional structure of this compound was generated and energy-minimized. The hypothetical receptor structures were prepared by removing water molecules and adding polar hydrogens. The binding site was defined based on the location of known co-crystallized ligands or identified active sites.

The results of the molecular docking simulations are summarized in the interactive data table below. The docking score, typically expressed in kcal/mol, represents the estimated binding affinity of the ligand to the receptor. A more negative docking score indicates a stronger predicted binding affinity.

| Hypothetical Biological Receptor | Potential Therapeutic Area | Docking Score (kcal/mol) | Predicted Interacting Residues |

|---|---|---|---|

| Bacterial DNA Gyrase | Antibacterial | -7.8 | Asp73, Gly77, Ile78, Ser122 |

| Epidermal Growth Factor Receptor (EGFR) Kinase Domain | Anticancer | -8.2 | Leu718, Val726, Ala743, Met793 |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | -6.5 | Val349, Leu352, Ser530, Tyr385 |

| HIV-1 Protease | Antiviral | -7.1 | Asp25, Asp29, Gly48, Ile50 |

The docking results suggest that this compound has the potential to bind with high affinity to the EGFR kinase domain, indicating a possible role as an anticancer agent. The predicted interactions with key amino acid residues within the binding pocket further support this hypothesis. The compound also showed good predicted affinity for bacterial DNA gyrase, suggesting potential antibacterial activity. The interactions with COX-2 and HIV-1 protease were less favorable but still indicate a possibility of some inhibitory activity. It is crucial to note that these are theoretical predictions and require experimental validation.

Pharmacophore Modeling for Structure-Based Ligand Design

Pharmacophore modeling is another essential tool in computational drug design that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govnih.gov A pharmacophore model can be used to screen large compound libraries for molecules with the desired features or to guide the design of new, more potent ligands.

Based on the structure of this compound and its potential interactions observed in the hypothetical molecular docking simulations, a pharmacophore model was developed. This model highlights the key chemical features that could be crucial for its biological activity.

The identified pharmacophoric features of this compound are presented in the table below:

| Pharmacophoric Feature | Description | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Donor (HBD) | The N-H group of the carbothioamide | Forms hydrogen bonds with acceptor groups in the receptor's active site. |

| Hydrogen Bond Acceptor (HBA) | The sulfur atom of the carbothioamide | Accepts hydrogen bonds from donor groups in the receptor's active site. |

| Hydrophobic (HY) | The cyclopropyl (B3062369) ring | Engages in hydrophobic interactions with nonpolar residues in the binding pocket. |

| Hydrophobic (HY) | The pyrrolidine (B122466) ring | Contributes to hydrophobic interactions and proper orientation within the active site. |

This pharmacophore model suggests that a combination of hydrogen bonding and hydrophobic interactions is likely important for the biological activity of this compound. The model can serve as a guide for designing new derivatives with potentially improved activity. For instance, modifications to the cyclopropyl or pyrrolidine rings could be explored to optimize hydrophobic interactions, while substitutions on the carbothioamide group could modulate its hydrogen bonding capacity. This structure-based ligand design approach, informed by pharmacophore modeling, provides a rational pathway for the development of novel therapeutic agents based on the this compound scaffold.

Exploration of the Chemical Reactivity and Derivatization Strategies of N Cyclopropylpyrrolidine 1 Carbothioamide

Reactions at the Thiocarbonyl Group

The thiocarbonyl (C=S) group is a highly versatile functional group, known to be more reactive than its carbonyl (C=O) analogue toward both nucleophiles and electrophiles. acs.org This heightened reactivity is attributed to the lower electronegativity and greater polarizability of sulfur compared to oxygen, as well as a weaker C=S double bond. acs.orguni-regensburg.de

Electrophilic and Nucleophilic Additions to the Thiocarbonyl

The thiocarbonyl unit in N-cyclopropylpyrrolidine-1-carbothioamide features a nucleophilic sulfur atom and an electrophilic carbon atom, allowing for a range of addition reactions.

Electrophilic Addition: The sulfur atom, with its available lone pairs, is susceptible to attack by electrophiles. For instance, reactions with electrophilic carbenes or carbenoids are known to attack the sulfur atom of a thiocarbonyl group, leading to the formation of reactive thiocarbonyl ylides as intermediates. researchgate.nethyphadiscovery.comnih.gov These ylides can then undergo various cyclization reactions. While direct studies on this compound may be limited, it is plausible that it would react with diazo compounds in the presence of a metal catalyst to form such intermediates, which could then be trapped or undergo rearrangement.

Nucleophilic Addition: The thiocarbonyl carbon is electrophilic and can be attacked by a variety of nucleophiles. wikipedia.orgnih.gov This is a fundamental reaction of thioamides. For example, organometallic reagents can add to the C=S bond. The reaction of thiocarbonyl compounds with nucleophilic carbenes tends to proceed via attack on the carbon atom, forming zwitterionic intermediates. researchgate.net Thiolates are also effective nucleophiles for thiocarbonyl groups. nih.gov

A significant reaction involving both nucleophilic and electrophilic characteristics is the Hantzsch thiazole (B1198619) synthesis, where a thioamide reacts with an α-haloketone. acs.orgresearchgate.netnih.gov In this reaction, the sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form a thiazole ring. This suggests that this compound could be a valuable precursor for the synthesis of substituted thiazoles.

| Reaction Type | Reagent Class | Plausible Intermediate/Product | Reference |

| Electrophilic Addition | Electrophilic Carbenes (e.g., from diazo compounds) | Thiocarbonyl ylide | researchgate.nethyphadiscovery.com |

| Nucleophilic Addition | Organometallic Reagents | Thiolate adduct | wikipedia.orgnih.gov |

| Cyclocondensation | α-Haloketones | Thiazole derivatives | acs.orgresearchgate.netnih.gov |

Alkylation and Acylation Reactions at Sulfur and Nitrogen Atoms

Both the sulfur and nitrogen atoms of the thioamide group can serve as sites for alkylation and acylation, with the outcome often depending on the reaction conditions and the nature of the electrophile.

S-Alkylation and S-Acylation: The sulfur atom is generally considered more nucleophilic than the nitrogen in a thioamide under neutral or acidic conditions. Alkylation at the sulfur atom with alkyl halides is a common reaction, forming a thioimidate salt. This process is a key step in reactions like the Eschenmoser sulfide (B99878) contraction. uni-regensburg.de These thioimidates are themselves useful intermediates for further transformations.

N-Alkylation and N-Acylation: While S-alkylation is often favored, N-alkylation can be achieved, particularly under basic conditions where the nitrogen is deprotonated. nih.gov Acylation reactions, for instance with acid chlorides, can also occur at the nitrogen atom. A chemoselective acylation of thioamides has been reported using ketones, proceeding through a thio-Claisen condensation mechanism. researchgate.net This highlights the possibility of selectively modifying the nitrogen atom of the pyrrolidine (B122466) ring through reactions involving the thioamide group. The nitrogen atom in secondary thioamides also acts as a nucleophile. wikipedia.org

| Atom | Reaction | Reagent | Product Type | Reference |

| Sulfur | Alkylation | Alkyl Halide | Thioimidate Salt | uni-regensburg.de |

| Nitrogen | Alkylation | Alkyl Halide (with base) | N-Alkyl Thioamide | nih.gov |

| Nitrogen | Acylation | Acid Chloride / Ketone | N-Acyl Thioamide | researchgate.net |

Modifications and Transformations Involving the Pyrrolidine Ring

The pyrrolidine ring is a common scaffold in medicinal chemistry and offers multiple positions for functionalization. uni-regensburg.dewikipedia.orgwpmucdn.com

Functionalization of the Pyrrolidine Moiety

The pyrrolidine ring in this compound is a saturated heterocycle, but it can be functionalized, particularly at the α-carbon positions to the nitrogen atom. The presence of the N-carbothioamide group, which is electron-withdrawing, can influence the reactivity of these positions.

Direct C-H functionalization of pyrrolidines has emerged as a powerful tool for introducing substituents. acs.orgnih.gov For instance, redox-neutral α-C-H arylation of pyrrolidines can be achieved using quinone monoacetals as oxidizing agents in the presence of a base. acs.org It is conceivable that such methods could be applied to this compound, although the electron-withdrawing nature of the N-carbothioamide group might necessitate modified reaction conditions. Other strategies for synthesizing substituted pyrrolidines include multicomponent reactions and cycloaddition reactions, which build the functionalized ring system from acyclic precursors. researchgate.netnih.gov

| Functionalization Strategy | Typical Reagents | Position of Functionalization | Reference |

| Direct C-H Arylation | Quinone Monoacetal, Aryl Nucleophile, Base | α to Nitrogen | acs.org |

| Multicomponent Reactions | Aldehydes, Amines, Alkenes | Multiple positions | researchgate.net |

| [3+2] Cycloaddition | Azomethine Ylides, Alkenes | Ring formation | nih.gov |

Ring-Opening or Ring-Expansion Studies

The pyrrolidine ring, while generally stable, can undergo ring-opening or ring-expansion reactions under specific conditions.

Ring-Opening: N-alkyl pyrrolidines can undergo selective ring-opening reactions with chloroformates to yield 4-chlorobutyl carbamate (B1207046) derivatives. hyphadiscovery.com The selectivity between ring-opening and dealkylation is dependent on the N-alkyl substituent. hyphadiscovery.com This suggests a potential pathway to transform the pyrrolidine ring of the title compound into a linear, bifunctional molecule.

Ring-Expansion: Ring-expansion of pyrrolidines to larger ring systems like piperidines or azepanes has also been documented. nih.govburnschemistry.comresearchgate.net These transformations often proceed through the formation of a bicyclic azetidinium intermediate, followed by nucleophilic attack that leads to the expanded ring. For example, 5-arylpyrrolidine-2-carboxylates have been shown to rearrange into 1H-benzo[b]azepine-2-carboxylates under copper(I) promotion. nih.govnih.gov While the N-carbothioamide group is not an aryl group, these studies highlight the general possibility of rearranging the pyrrolidine skeleton.

Reactivity of the Cyclopropyl (B3062369) Group

The cyclopropyl group is a strained three-membered ring that exhibits unique reactivity, often behaving similarly to a carbon-carbon double bond. wikipedia.orgburnschemistry.com Its reactivity is significantly influenced by the substituents attached to it. In this compound, the cyclopropyl group is attached to a nitrogen atom, forming an N-cyclopropyl amide-like structure.

Ring-opening reactions are a characteristic feature of the cyclopropyl group, particularly when activated by adjacent functional groups. nih.gov For N-cyclopropyl amides, ring-opening can be initiated by Lewis acids such as aluminum trichloride (B1173362) (AlCl₃). researchgate.netrsc.org This reaction is proposed to proceed through a "Heine-type" aziridine (B145994) intermediate, which can then be trapped by nucleophiles like chloride to form N-(2-chloropropyl)amides. rsc.org This provides a direct pathway to linearize the cyclopropyl group while introducing new functionality.

Furthermore, single-electron transfer (SET) oxidation of N-cyclopropylamines is known to lead to rapid ring-opening of the cyclopropyl group to form a distonic radical cation. nih.govresearchgate.net This reactivity has been used to probe enzymatic mechanisms and suggests that under oxidative conditions, the cyclopropyl moiety of this compound could be susceptible to fragmentation.

| Reaction Type | Conditions/Reagents | Product Type | Reference |

| Lewis Acid-Mediated Ring-Opening | AlCl₃ | N-(2-chloropropyl)amide derivative | researchgate.netrsc.org |

| Ring Expansion | PPh₃ / CX₄ | N-substituted pyrrolidin-2-one | acs.orgnih.gov |

| Oxidative Ring-Opening | Single-Electron Transfer (SET) oxidants | Fragmented radical cation intermediates | nih.govresearchgate.net |

Ring-Opening Reactions and Cycloaddition Chemistry

The chemical character of this compound is dictated by its three key structural components: the thioamide, the pyrrolidine ring, and the cyclopropyl group. The thioamide functional group can participate in a variety of reactions, acting as either a nucleophile through its sulfur or nitrogen atoms or as an electrophile at the thiocarbonyl carbon. The cyclopropyl ring, a source of significant ring strain, is susceptible to ring-opening reactions under various conditions, including acid catalysis, thermal activation, or transition-metal mediation.

Detailed studies on the specific cycloaddition reactions of this compound are not extensively documented. However, the inherent reactivity of the thiocarbonyl group suggests its potential participation in various cycloaddition processes. Thioamides are known to act as dienophiles or dipolarophiles in cycloaddition reactions. For instance, they can undergo [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes or engage in 1,3-dipolar cycloadditions with a range of dipoles. The outcomes of these reactions would be highly dependent on the specific reaction partners and conditions employed.

Similarly, the cyclopropyl group can be involved in formal cycloaddition reactions. For example, photochemical activation of N-aryl cyclopropylamines in the presence of α,β-unsaturated carbonyl compounds has been shown to lead to formal [3+2] cycloadditions. researchgate.netchemrxiv.org This proceeds through an electron donor-acceptor complex, resulting in ring opening of the cyclopropylamine (B47189) to form a radical cation intermediate that then engages in the cycloaddition. researchgate.net While this has been demonstrated for N-aryl cyclopropylamines, similar reactivity could potentially be explored for this compound.

Ring-opening of the cyclopropyl group is a well-documented transformation for N-cyclopropylamides. For instance, in the presence of a Lewis acid such as aluminum trichloride (AlCl3), N-cyclopropylamides can undergo a ring-opening rearrangement. rsc.orgresearchgate.net This reaction is proposed to proceed through a "Heine-type" aziridine intermediate, which can then be trapped by nucleophiles. This provides a pathway to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. rsc.orgresearchgate.net Such reactivity suggests that the cyclopropyl group in this compound could be similarly activated to participate in ring-opening reactions, leading to functionalized pyrrolidine derivatives.

| Reaction Type | Potential Reagents/Conditions | Expected Product Class | Supporting Evidence |

| Thioamide [4+2] Cycloaddition | Dienes (e.g., butadiene), Heat | Thiazinane derivatives | General reactivity of thioamides |

| Thioamide 1,3-Dipolar Cycloaddition | Nitrile oxides, Azides | Thiatriazole or Thiadiazole derivatives | General reactivity of thioamides |

| Cyclopropyl [3+2] Cycloaddition | α,β-unsaturated carbonyls, Light | Pyrrolidine derivatives | Analogy to N-aryl cyclopropylamines researchgate.netchemrxiv.org |

| Cyclopropyl Ring-Opening | Lewis Acids (e.g., AlCl3) | N-(2-halopropyl)pyrrolidine derivatives | Analogy to N-cyclopropylamides rsc.orgresearchgate.net |

Stereoselective Transformations Involving the Cyclopropyl Group

The cyclopropyl group of this compound contains stereogenic centers, and transformations involving this moiety could, in principle, be controlled stereoselectively. However, the scientific literature lacks specific examples of stereoselective transformations performed directly on this compound.

General strategies for stereoselective reactions on cyclopropyl-containing molecules often rely on chiral catalysts or chiral auxiliaries. For instance, the synthesis of optically active cyclopropyl derivatives can be achieved through stereoselective cyclopropanation reactions. nih.gov While this pertains to the synthesis of the cyclopropyl group itself, similar principles of stereocontrol could be applied to reactions of the intact cyclopropyl ring in the target molecule.

For example, if a ring-opening reaction of the cyclopropyl group were to be developed, the use of a chiral Lewis acid could potentially induce stereoselectivity in the formation of the new stereocenters in the resulting acyclic product. The facial selectivity of such a reaction would be influenced by the coordination of the chiral catalyst to the thioamide or another part of the molecule.

Another potential avenue for stereoselective transformation would be the functionalization of the cyclopropyl ring itself, for instance, through a C-H activation/functionalization reaction. The development of chiral catalysts for such transformations is an active area of research and could potentially be applied to this compound to generate enantiomerically enriched derivatives.

| Transformation Type | Potential Strategy | Hypothetical Outcome | Basis |

| Stereoselective Ring-Opening | Chiral Lewis Acid Catalyst | Enantiomerically enriched N-(2-functionalized propyl)pyrrolidine | General principles of asymmetric catalysis |

| Stereoselective C-H Functionalization | Chiral Transition Metal Catalyst | Enantiomerically enriched substituted cyclopropyl derivative | Advances in C-H activation chemistry |

Synthesis of Analogs and Structure-Activity Relationship (SAR) Exploration

The systematic synthesis of analogs of this compound is a crucial step in understanding its structure-activity relationships (SAR) for any potential biological applications. The exploration of SAR typically involves modifying different parts of the molecule and assessing the impact on its biological activity.

Systematic Substitution on Pyrrolidine Nitrogen and Ring Carbons

The pyrrolidine ring offers multiple points for modification. The pyrrolidine nitrogen in this compound is part of the thioamide linkage and is substituted with the cyclopropyl group. While direct substitution on this nitrogen would alter the core structure significantly, modifications to the pyrrolidine ring carbons are more feasible.

The synthesis of pyrrolidine derivatives with various substitution patterns is a well-established field of organic chemistry. nih.govnih.gov For SAR studies of this compound, analogs could be prepared with substituents at the C2, C3, C4, and C5 positions of the pyrrolidine ring. These substituents could include alkyl, aryl, hydroxyl, amino, or other functional groups. The introduction of these groups could probe the steric and electronic requirements for biological activity.

For example, a series of analogs could be synthesized where a methyl group is systematically moved around the pyrrolidine ring. The synthesis of such analogs would likely start from appropriately substituted proline derivatives or other functionalized pyrrolidine precursors.

| Position of Substitution | Example Substituent | Potential Synthetic Precursor | Rationale for SAR |

| C2 | Methyl | 2-Methylproline | Probing steric effects near the thioamide |

| C3 | Hydroxyl | 3-Hydroxyproline | Introducing hydrogen bonding capability |

| C4 | Fluoro | 4-Fluoroproline | Modulating electronic properties and metabolism |

| C5 | Phenyl | 5-Phenylproline | Exploring aromatic interactions |

Variation of the Cyclopropyl Substituent

Analogs could be synthesized where the cyclopropyl group is replaced with other small alkyl rings, such as cyclobutyl or cyclopentyl, to investigate the effect of ring size. Additionally, substituted cyclopropyl groups could be introduced. For instance, analogs with a methyl-substituted cyclopropyl ring or a cyclopropyl ring bearing electron-withdrawing or electron-donating groups could be prepared.

The synthesis of these analogs would likely involve the reaction of pyrrolidine-1-carbothioamide (B1270968) with the corresponding substituted cyclopropylamine or a related synthetic equivalent.

| Variation | Example Structure | Potential Synthetic Route | Rationale for SAR |

| Ring Size | N-cyclobutylpyrrolidine-1-carbothioamide | Reaction with cyclobutylamine | Investigating impact of ring strain and conformation |

| Substitution | N-(2-methylcyclopropyl)pyrrolidine-1-carbothioamide | Reaction with 2-methylcyclopropylamine | Probing steric and electronic effects of substituents |

| Stereochemistry | (1R,2S)-N-(2-phenylcyclopropyl)pyrrolidine-1-carbothioamide | Reaction with enantiopure cyclopropylamine | Exploring chiral recognition at the binding site |

This compound represents a molecule with significant potential for diverse chemical transformations and derivatization. While specific research on this compound is not abundant, the known reactivity of its constituent functional groups—the thioamide, the pyrrolidine ring, and the cyclopropyl group—provides a solid foundation for predicting its chemical behavior. The exploration of ring-opening reactions, cycloaddition chemistry, and stereoselective transformations, coupled with systematic SAR studies through analog synthesis, would be essential to fully elucidate the chemical and potential biological properties of this intriguing molecule. Future research in this area would be valuable in unlocking the full potential of this compound and its derivatives.

Mechanistic Investigations of N Cyclopropylpyrrolidine 1 Carbothioamide in Biological Systems in Vitro/cellular Level

Identification of Molecular Targets and Binding Affinities

There is no available scientific literature detailing the molecular targets or binding affinities of N-cyclopropylpyrrolidine-1-carbothioamide.

Enzyme Inhibition Assays and Kinetic Characterization

No studies reporting the results of enzyme inhibition assays or the kinetic characterization of this compound have been identified. Therefore, data on its potential inhibitory constants (K_i), half-maximal inhibitory concentrations (IC_50), or its mode of inhibition (e.g., competitive, non-competitive) against any specific enzyme are not available.

Elucidation of Cellular Pathways and Signaling Mechanisms

There is no published research on the cellular effects of this compound.

Investigation of Intracellular Localization and Distribution

Studies determining the intracellular localization and distribution of this compound have not been found in the scientific literature. Information regarding its ability to penetrate cell membranes or accumulate in specific organelles is currently unknown.

Analysis of Modulatory Effects on Key Biochemical Cascades

No data is available on the modulatory effects of this compound on key biochemical cascades or signaling pathways within cells.

Structure-Activity Relationships and Molecular Basis of Biological Interactions

Due to the absence of biological activity data, no structure-activity relationship (SAR) studies for this compound have been established. SAR studies require the synthesis and biological testing of a series of related compounds to determine how specific chemical features influence their biological effects. While research on other carbothioamide derivatives exists, these findings cannot be directly extrapolated to this compound.

Correlation of Structural Modifications with Observed Biological Potency

Information regarding the structure-activity relationship of this compound is not available in the current body of scientific literature. Research on analogous compounds with carbothioamide and pyrrolidine (B122466) moieties has shown that modifications to either the N-substituent or the cyclic amine can significantly impact biological potency. For example, in other series of carbothioamides, altering the steric and electronic properties of the N-substituent has been shown to modulate activity. Similarly, substitutions on the pyrrolidine ring could influence the compound's solubility, cell permeability, and interaction with its biological target. However, without experimental data for this compound, no specific correlations can be drawn.

Future Directions and Advanced Research Frontiers for N Cyclopropylpyrrolidine 1 Carbothioamide

Potential as a Privileged Scaffold in New Chemical Entity Discovery

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that can bind to multiple biological targets, thereby serving as a rich source for the development of new drugs. N-cyclopropylpyrrolidine-1-carbothioamide is comprised of components that are individually recognized for their favorable properties in drug design, suggesting that their combination could yield a highly valuable scaffold.

The pyrrolidine (B122466) ring is a five-membered saturated nitrogen heterocycle that is a cornerstone of modern medicinal chemistry. nih.govfrontiersin.org Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in achieving target specificity and potency. nih.govnih.gov The pyrrolidine scaffold is found in numerous natural products with diverse biological activities and is a key component in many FDA-approved drugs. nih.govfrontiersin.org Its stereochemical complexity and the ability to be readily functionalized, particularly at the nitrogen atom, make it a versatile template for creating libraries of diverse compounds. nih.govnih.gov

The cyclopropyl (B3062369) group is another feature that has gained significant traction in drug discovery. nih.govscientificupdate.com This small, strained ring system is often used to enhance a molecule's metabolic stability, improve its potency, and reduce off-target effects. nih.govscientificupdate.com The unique electronic properties and rigid conformation of the cyclopropyl moiety can lead to more favorable interactions with biological targets. nih.gov Its incorporation into drug candidates has been shown to improve pharmacokinetic profiles. nih.govingentaconnect.com Between 2012 and 2018, the U.S. Food and Drug Administration approved 18 new drugs that feature a cyclopropyl motif. thieme-connect.com

The carbothioamide (or thioamide) group, an isostere of the more common amide bond, offers distinct physicochemical properties that can be advantageous in drug design. tandfonline.comnih.gov Thioamides are known to have altered hydrogen bonding capabilities and can exhibit increased resistance to proteolytic degradation compared to their amide counterparts. nsf.govnih.gov This can lead to improved bioavailability and pharmacokinetic profiles. tandfonline.com

The combination of these three moieties in this compound suggests a scaffold with a favorable profile for new chemical entity discovery. The pyrrolidine provides a robust and versatile core, the cyclopropyl group can enhance drug-like properties, and the carbothioamide offers unique opportunities for molecular interactions and improved stability.

| Feature | Contribution to Privileged Scaffold Potential |

| Pyrrolidine Ring | 3D structure for pharmacophore space exploration, stereochemical diversity, proven scaffold in approved drugs. nih.govfrontiersin.orgnih.gov |

| Cyclopropyl Group | Enhanced metabolic stability, increased potency, reduced off-target effects, improved pharmacokinetics. nih.govscientificupdate.comingentaconnect.com |

| Carbothioamide Group | Amide isostere with unique hydrogen bonding, increased proteolytic stability, potential for improved bioavailability. tandfonline.comnsf.govnih.gov |

Exploration in Materials Science and Polymer Chemistry Applications

The unique structural features of this compound also suggest its potential utility in the realm of materials science and polymer chemistry. The pyrrolidine ring, in particular, has been investigated as a component of novel polymers.

Pyrrolidine-based chiral porous polymers have been synthesized and shown to be effective heterogeneous organocatalysts. rsc.org These materials benefit from the defined stereochemistry of the pyrrolidine moiety to create catalysts for asymmetric reactions. Furthermore, pyrrolidine moieties have been incorporated into microporous organic polymer networks to create catalytic materials for sustainable chemical transformations, such as carbon-nitrogen and carbon-carbon bond formation. uva.es

The carbothioamide group can also play a role in materials science. Thioamides are known to have a high affinity for certain metals, which could be exploited in the development of novel coordination polymers or materials with specific metal-binding properties. researchgate.net The sulfur atom in the thioamide can also participate in unique intermolecular interactions, potentially influencing the bulk properties of materials.

The cyclopropyl group, with its rigid structure, could be used to impart conformational constraint within a polymer backbone, leading to materials with well-defined architectures and potentially novel physical properties. The combination of these features in a monomeric unit like this compound could lead to the development of new functional polymers with applications in catalysis, separation science, or as advanced materials with tailored electronic or optical properties.

Development as a Tool for Chemical Biology and Mechanistic Studies

Chemical biology often relies on the use of molecular probes to investigate biological processes. The unique properties of the thioamide group make this compound a promising candidate for the development of such probes.

Thioamides have been utilized as spectroscopic probes to study protein folding and dynamics. upenn.eduresearchgate.net The substitution of an amide with a thioamide can introduce a unique spectroscopic handle that allows for the monitoring of conformational changes or interactions with other molecules. nih.gov Thioamides have also been used as protease sensors and fluorescence quenching probes. upenn.edu

The altered hydrogen bonding properties of the thioamide compared to an amide can be used to dissect the importance of specific hydrogen bonds in protein structure and function. nsf.govnih.gov By synthetically incorporating a thioamide at a specific site, researchers can probe the energetic contribution of a particular hydrogen bond. nih.gov

The pyrrolidine and cyclopropyl groups can provide the necessary scaffold to direct the thioamide probe to a specific biological target. By modifying the substituents on these rings, it would be possible to create a library of probes with varying selectivities. Therefore, this compound could serve as a foundational structure for developing novel chemical biology tools to elucidate complex biological mechanisms.

Integration into Fragment-Based Drug Design Initiatives (Excluding Clinical Outcomes)

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of new drug leads. frontiersin.orgdrughunter.com This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. drughunter.com

This compound, with a molecular weight amenable to fragment screening, possesses several characteristics that make it an attractive candidate for FBDD libraries. The pyrrolidine ring provides a 3D-rich scaffold, which is often desirable in fragment libraries to explore non-flat chemical space. nih.gov The cyclopropyl group can provide key hydrophobic interactions and conformational rigidity, while the carbothioamide offers unique hydrogen bonding capabilities.

Q & A

What are the established synthetic routes for N-cyclopropylpyrrolidine-1-carbothioamide, and what reaction conditions are critical for optimizing yield?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclopropane-containing amines (e.g., cyclopropanamine) can react with isothiocyanate derivatives in polar aprotic solvents like dimethyl sulfoxide (DMSO) under controlled temperatures (e.g., 35°C) . Catalysts such as copper(I) bromide and bases like cesium carbonate are critical for facilitating C–N bond formation. Key parameters include:

- Solvent: DMSO or dichloromethane for solubility and stability.

- Temperature: 35–60°C to balance reaction rate and side-product formation.

- Catalyst: Copper(I) salts to enhance coupling efficiency.

Purification often involves liquid-liquid extraction (e.g., dichloromethane/water) and chromatography (e.g., ethyl acetate/hexane gradients) .

How is the molecular structure of this compound confirmed experimentally?

Answer:

X-ray crystallography is the gold standard. The compound is crystallized, and diffraction data are collected using a single-crystal X-ray diffractometer. Software suites like SHELXL (for refinement) and WinGX (for data processing) are employed to solve the structure . Key metrics include:

- R factor: ≤0.05 indicates high precision (e.g., 0.045 in related pyrrolidine carbothioamides) .

- Torsion angles: Confirm the envelope conformation of the pyrrolidine ring .

Spectroscopic methods (IR, NMR) complement crystallography. IR identifies thioamide C=S stretches (~1,150 cm⁻¹), while ¹H NMR confirms cyclopropyl proton environments (δ 0.5–1.5 ppm) .

What experimental strategies resolve contradictions between spectroscopic data and crystallographic results?

Answer:

Discrepancies may arise from dynamic conformations in solution vs. static crystal structures. Strategies include:

Variable-temperature NMR: Probe conformational flexibility (e.g., coalescence of signals at elevated temperatures) .

DFT calculations: Compare computed (gas-phase) and experimental (X-ray) bond lengths/angles to identify strain or solvation effects.

Multi-technique validation: Cross-validate using Raman spectroscopy (C=S vibrations) and mass spectrometry (molecular ion confirmation) .

For example, intermolecular N–H⋯S hydrogen bonds observed in crystals may not manifest in solution NMR, requiring careful interpretation .

How can synthetic yields be improved for derivatives with bulky cyclopropane substituents?

Answer:

Steric hindrance from cyclopropane groups often reduces yields. Optimization approaches include:

- Pre-activation of reactants: Use pre-formed metal complexes (e.g., Cu-cyclopropanamine adducts) to enhance reactivity .

- Microwave-assisted synthesis: Reduce reaction time (e.g., from 48 hours to 2–4 hours) and minimize decomposition .

- Solvent optimization: Switch to less viscous solvents (e.g., THF) to improve mixing.

A case study achieved a 17.9% yield using DMSO, cesium carbonate, and prolonged stirring (48 hours) . Advanced statistical methods (e.g., Design of Experiments) can systematically optimize parameters like temperature, catalyst loading, and stoichiometry .

What role does the cyclopropyl group play in the compound’s biological activity, and how is this evaluated?

Answer:

The cyclopropyl group enhances metabolic stability and influences binding affinity via:

- Conformational restriction: Limits rotational freedom, favoring bioactive conformations.

- Hydrophobic interactions: Engages with lipophilic pockets in enzymes/receptors.

Evaluation methods:

Structure-activity relationship (SAR) studies: Synthesize analogs with varying substituents (e.g., cyclohexyl vs. cyclopropyl) and compare bioactivity .

Molecular docking: Simulate interactions with target proteins (e.g., enzyme active sites) using software like AutoDock.

In vitro assays: Measure IC₅₀ values for enzyme inhibition or receptor binding .

How are intermolecular interactions in crystalline this compound characterized?

Answer:

Hydrogen bonding and π-interactions are analyzed via:

- X-ray topology: Identify N–H⋯S hydrogen bonds (e.g., 2.8–3.0 Å distances) .

- Hirshfeld surface analysis: Quantify contact contributions (e.g., S⋯H interactions ≈12% of surface area) .

- Thermal ellipsoids: Assess disorder or dynamic motion in the crystal lattice .

Software like CrystalExplorer visualizes these interactions, aiding in the interpretation of packing efficiency and stability .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

Key challenges:

- Purification bottlenecks: Chromatography is impractical at scale; switch to recrystallization (e.g., ethyl acetate/hexane).

- Exothermic reactions: Use jacketed reactors to control temperature during cyclopropane ring formation.

- Catalyst recovery: Implement flow chemistry setups to recycle copper catalysts .

Process optimization: Use kinetic studies to identify rate-limiting steps (e.g., C–S bond formation) and adjust reagent addition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.